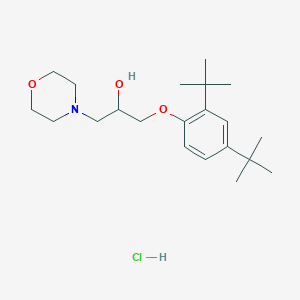

1-(2,4-Di-tert-butylphenoxy)-3-morpholinopropan-2-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2,4-Di-tert-butylphenoxy)-3-morpholinopropan-2-ol hydrochloride is a chemical compound known for its unique structure and biological activity. It belongs to the class of beta-adrenergic agonists and is commonly used in medical, environmental, and industrial research.

Preparation Methods

The synthesis of 1-(2,4-Di-tert-butylphenoxy)-3-morpholinopropan-2-ol hydrochloride involves several steps. One common method includes the alkylation of 2,4-di-tert-butylphenol with epichlorohydrin, followed by the reaction with morpholine. The final product is then converted to its hydrochloride salt . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2,4-Di-tert-butylphenoxy)-3-morpholinopropan-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The phenolic hydroxyl group can undergo substitution reactions with halogens or other electrophiles under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,4-Di-tert-butylphenoxy)-3-morpholinopropan-2-ol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: The compound has been studied for its potential antioxidant, antifungal, and antibacterial properties.

Medicine: It is investigated for its potential therapeutic effects, including anticancer activity.

Industry: The compound is used in the stabilization of plastics, rubber, and polymers due to its antioxidant properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Di-tert-butylphenoxy)-3-morpholinopropan-2-ol hydrochloride involves its interaction with beta-adrenergic receptors. By binding to these receptors, it can modulate various physiological responses, including heart rate and muscle relaxation. The molecular targets and pathways involved include the activation of adenylate cyclase and the subsequent increase in cyclic AMP levels .

Comparison with Similar Compounds

1-(2,4-Di-tert-butylphenoxy)-3-morpholinopropan-2-ol hydrochloride can be compared with other similar compounds such as:

2,4-Di-tert-butylphenol: Known for its antioxidant properties and used in similar applications.

2,4-Di-tert-butylphenoxyacetic acid: Another compound with similar structural features and biological activities.

2,4-Di-tert-butylphenoxyethanol: Used in various industrial applications due to its stability and reactivity.

The uniqueness of this compound lies in its combination of a phenolic structure with a morpholine ring, which imparts distinct chemical and biological properties.

Biological Activity

1-(2,4-Di-tert-butylphenoxy)-3-morpholinopropan-2-ol hydrochloride is a compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a morpholine ring and a di-tert-butylphenoxy group. The presence of these functional groups contributes to its biological activity.

- Molecular Formula : C₁₅H₂₃ClN₂O₂

- Molecular Weight : 288.81 g/mol

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Antioxidant Activity : The di-tert-butylphenol moiety is known for its antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS) .

- Anti-inflammatory Effects : Studies have shown that the compound can inhibit pro-inflammatory cytokines, such as TNF-α and IL-6, in various cell lines, suggesting a potential role in treating inflammatory diseases .

- Cytotoxicity : The compound exhibits cytotoxic effects against certain cancer cell lines, indicating potential applications in cancer therapy. The mechanism involves inducing apoptosis through the activation of caspases .

Antioxidant Properties

The antioxidant activity of this compound has been evaluated through various assays:

These results indicate that the compound effectively scavenges free radicals, thus protecting cells from oxidative damage.

Anti-inflammatory Activity

In vitro studies on RAW264.7 macrophage cells have demonstrated that the compound significantly reduces the expression of inflammatory markers:

This suggests that it may serve as a therapeutic agent in conditions characterized by excessive inflammation.

Cytotoxic Effects

The cytotoxicity profile of the compound has been assessed against various cancer cell lines:

These findings indicate significant potential for further development as an anticancer agent.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in both pharmaceutical and agricultural fields:

- Pharmaceutical Applications : A study demonstrated that the compound effectively reduced tumor size in xenograft models, showcasing its anticancer properties.

- Agricultural Uses : Research indicated that the compound exhibits herbicidal activity against certain weed species, suggesting its use as a natural herbicide .

Properties

IUPAC Name |

1-(2,4-ditert-butylphenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35NO3.ClH/c1-20(2,3)16-7-8-19(18(13-16)21(4,5)6)25-15-17(23)14-22-9-11-24-12-10-22;/h7-8,13,17,23H,9-12,14-15H2,1-6H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMRCZPJITKBQKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OCC(CN2CCOCC2)O)C(C)(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.